Cas no 261762-94-1 (2-Chloro-6-fluoro-3-methylphenylacetonitrile)

2-Chloro-6-fluoro-3-methylphenylacetonitrile is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its distinct structure, featuring chloro, fluoro, and methyl substituents on the phenyl ring, enables precise modifications in active molecule development. The electron-withdrawing properties of the chloro and fluoro groups enhance reactivity, making it useful in nucleophilic substitution and cyclization reactions. The methyl group contributes steric and electronic effects, aiding in regioselective transformations. This compound is favored for its stability, high purity, and compatibility with diverse synthetic routes, facilitating the production of complex heterocycles and functionalized derivatives. Proper handling is advised due to its nitrile functionality.
2-Chloro-6-fluoro-3-methylphenylacetonitrile structure
261762-94-1 structure
商品名:2-Chloro-6-fluoro-3-methylphenylacetonitrile
CAS番号:261762-94-1
MF:C9H7NFCl
メガワット:183.61
MDL:MFCD01631364
CID:3060951
PubChem ID:2773690

2-Chloro-6-fluoro-3-methylphenylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile
    • 2-Chloro-6-fluoro-3-methylphenylacetonitrile
    • ZABHQPCMIZIOPU-UHFFFAOYSA-N
    • LKA76294
    • 964-881-1
    • 261762-94-1
    • 2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile
    • AKOS006227775
    • (2-chloro-6-fluoro-3-methylphenyl)-acetonitrile
    • MFCD01631364
    • Benzeneacetonitrile, 2-chloro-6-fluoro-3-methyl-
    • JS-4175
    • 2-Chloro-3-(cyanomethyl)-4-fluorotoulene
    • CS-0323847
    • SCHEMBL953384
    • MDL: MFCD01631364
    • インチ: InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3
    • InChIKey: ZABHQPCMIZIOPU-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=C(C=C1)F)CC#N)Cl

計算された属性

  • せいみつぶんしりょう: 183.0251051Da
  • どういたいしつりょう: 183.0251051Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-Chloro-6-fluoro-3-methylphenylacetonitrile セキュリティ情報

2-Chloro-6-fluoro-3-methylphenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB129686-1 g
2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; .
261762-94-1 97%
1g
€168.20 2023-05-10
abcr
AB129686-5 g
2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; .
261762-94-1 97%
5g
€508.10 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002763-1g
2-Chloro-6-fluoro-3-methylphenylacetonitrile
261762-94-1
1g
779.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002763-5g
2-Chloro-6-fluoro-3-methylphenylacetonitrile
261762-94-1
5g
2843.0CNY 2021-07-13
Apollo Scientific
PC0123-5g
2-Chloro-6-fluoro-3-methylphenylacetonitrile
261762-94-1 98%
5g
£263.00 2025-02-19
Fluorochem
005662-5g
2-Chloro-6-fluoro-3-methylphenylacetonitrile
261762-94-1
5g
£288.00 2022-03-01
Apollo Scientific
PC0123-25g
2-Chloro-6-fluoro-3-methylphenylacetonitrile
261762-94-1 98%
25g
£920.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
002763-1g
2-Chloro-6-fluoro-3-methylphenylacetonitrile
261762-94-1
1g
779CNY 2021-05-08
abcr
AB129686-1g
2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; .
261762-94-1 97%
1g
€167.90 2025-03-19
A2B Chem LLC
AB29469-5g
2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile
261762-94-1
5g
$418.00 2024-04-20

2-Chloro-6-fluoro-3-methylphenylacetonitrile 関連文献

2-Chloro-6-fluoro-3-methylphenylacetonitrileに関する追加情報

Compound 261762-94-1: 2-Chloro-6-fluoro-3-methylphenylacetonitrile

The compound 2-Chloro-6-fluoro-3-methylphenylacetonitrile, identified by the CAS number 261762-94-1, is a synthetic organic compound with a unique structure that combines chlorine, fluorine, and methyl substituents on a phenyl ring, along with an acetonitrile group. This compound belongs to the class of acetonitriles, which are widely used in various chemical and pharmaceutical applications. The presence of halogens (chlorine and fluorine) and the methyl group introduces specific electronic and steric properties, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of halogenated aromatic compounds like 2-Chloro-6-fluoro-3-methylphenylacetonitrile in drug discovery and material science. The acetonitrile group (-CN) is particularly significant due to its ability to participate in various chemical reactions, such as nucleophilic substitution and addition. This makes the compound a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents, agrochemicals, and advanced materials.

The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile typically involves multi-step processes that require precise control over reaction conditions. Researchers have explored various methods, including Friedel-Crafts acylation followed by halogenation, to achieve the desired substitution pattern on the aromatic ring. The introduction of the methyl group at position 3 and the halogens at positions 2 and 6 ensures optimal electronic distribution, which is crucial for subsequent reactions.

In terms of applications, this compound has shown promise in the development of bioactive molecules. For instance, studies have demonstrated that derivatives of halogenated phenylacetonitriles can exhibit potent inhibitory activity against certain enzymes involved in disease pathways. This highlights the potential of this compound as a lead structure in drug design.

Moreover, the unique electronic properties of 2-Chloro-6-fluoro-3-methylphenylacetonitrile make it an interesting candidate for use in organic electronics. The combination of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methyl group creates a balance that could be advantageous in designing materials for applications such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Recent advancements in computational chemistry have enabled researchers to predict these properties more accurately, further enhancing its potential utility.

The study of aromatic acetonitriles like this compound has also contributed to our understanding of fundamental chemical principles. For example, investigations into their reactivity under different conditions have provided insights into nucleophilic aromatic substitution mechanisms. These findings are not only important for practical applications but also advance our theoretical knowledge in organic chemistry.

In conclusion, compound 261762-94-1, or 2-Chloro-6-fluoro-3-methylphenylacetonitrile, is a versatile and intriguing molecule with diverse applications across multiple fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, its role in advancing chemical science is likely to grow even further.

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